

Commercial Suppliers and Technical Profile of 2-Isobutoxyacetic Acid for Research Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Isobutoxyacetic acid

Cat. No.: B1272503

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutoxyacetic acid, also known as (2-methylpropoxy)acetic acid, is a carboxylic acid derivative with potential applications in medicinal chemistry and drug discovery. Its structural features make it a candidate for use as a building block in the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the commercial availability of **2-isobutoxyacetic acid** for research purposes, its key physicochemical properties, and potential (though currently unverified in publicly accessible literature) links to the development of novel therapeutics targeting the activating transcription factor 4 (ATF4) pathway. Furthermore, this document outlines detailed analytical methodologies that can be adapted for its characterization and quantification.

Commercial Availability

A number of chemical suppliers offer **2-isobutoxyacetic acid** for research and development purposes. The table below summarizes some of the key commercial sources. It is important to note that some suppliers, such as Sigma-Aldrich, provide this compound as part of their "AldrichCPR" (Chemicals for Pharmaceutical Research) collection and explicitly state that they do not provide analytical data, placing the onus of identity and purity confirmation on the researcher.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Additional Information
Sigma-Aldrich	2-isobutoxyacetic acid AldrichCPR	24133-46-8	C ₆ H ₁₂ O ₃	132.16	Sold "as-is" without analytical data provided.
Key Organics	2-isobutoxyacetic acid	24133-46-8	C ₆ H ₁₂ O ₃	-	Available in various quantities.
Chemsigma International Co., Ltd.	2-ISOBUTOXY ACETIC ACID	24133-46-8	C ₆ H ₁₂ O ₃	132.158	Trader based in China.
Conier Chem&Pharma Limited	2-ISOBUTOXY ACETIC ACID	24133-46-8	C ₆ H ₁₂ O ₃	132.158	Trader based in China.
Santa Cruz Biotechnology, Inc.	2-Isobutoxyacetic acid	24133-46-8	C ₆ H ₁₂ O ₃	132.16	Research chemical supplier.
Dayang Chem (Hangzhou) Co.,Ltd.	2-Isobutoxyacetic acid	24133-46-8	C ₆ H ₁₂ O ₃	132.16	Chemical manufacturer and supplier.

Physicochemical Properties

A summary of the key physicochemical properties of **2-isobutoxyacetic acid** is provided in the table below. These values are compiled from various supplier and chemical database sources.

Property	Value	Source(s)
CAS Number	24133-46-8	Multiple
Molecular Formula	C ₆ H ₁₂ O ₃	Multiple
Molecular Weight	132.16 g/mol	Sigma-Aldrich
Density	1.024 g/cm ³	Conier Chem&Pharma Limited
Boiling Point	230.8 °C at 760 mmHg	Conier Chem&Pharma Limited
Flash Point	93 °C	Conier Chem&Pharma Limited
Form	Solid	Sigma-Aldrich
InChI Key	RJZXMJIGAJFDRS- UHFFFAOYSA-N	Sigma-Aldrich
SMILES	CC(C)COCC(O)=O	Sigma-Aldrich

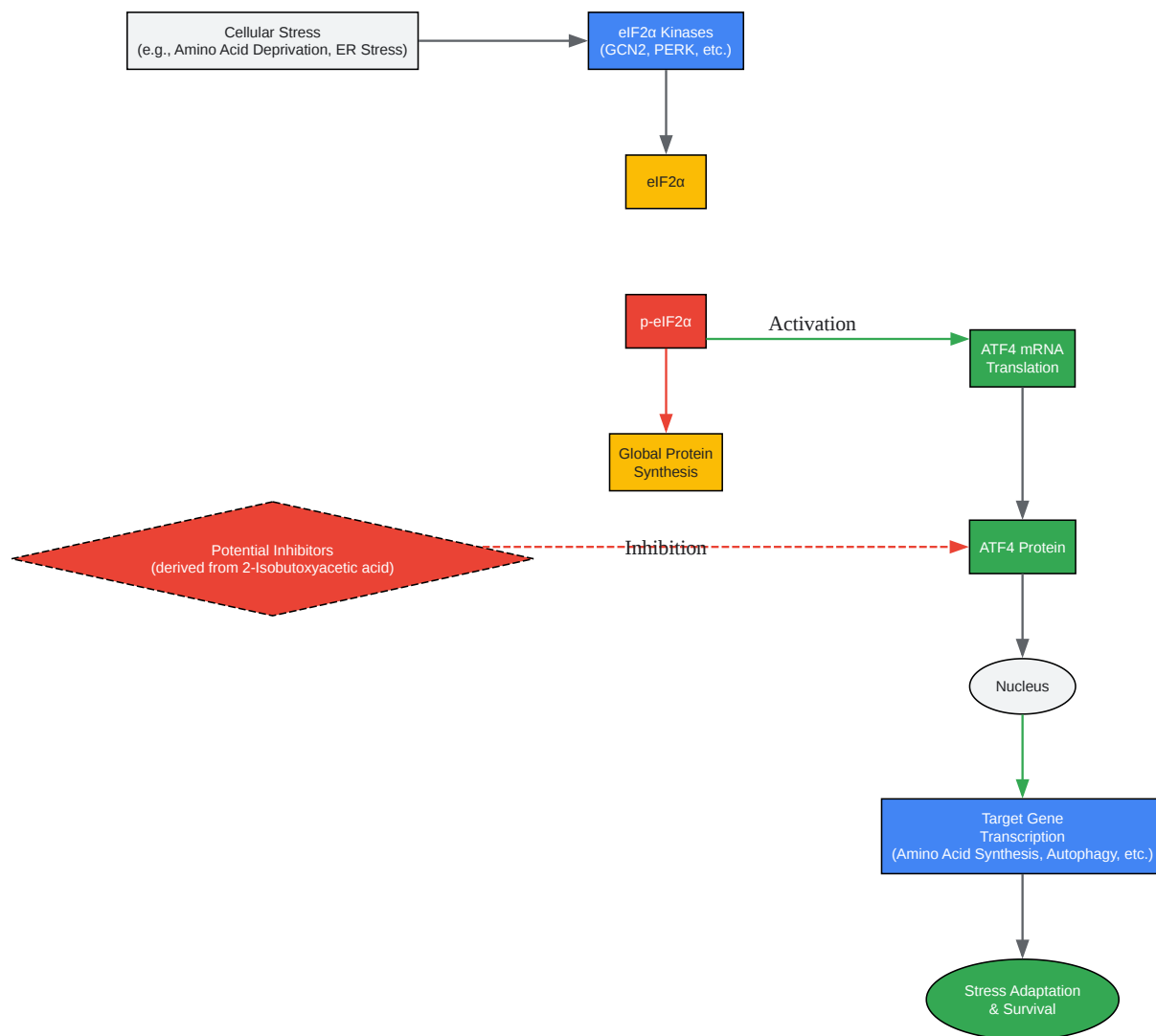
Potential Research Applications: Link to ATF4 Pathway Inhibitors

While direct research publications detailing the use of **2-isobutoxyacetic acid** are scarce in the public domain, it has been reported to be an intermediate in the synthesis of bicyclic bridged cycloalkane derivatives that act as inhibitors of the Activating Transcription Factor 4 (ATF4) pathway.^[1] The ATF4 pathway is a critical component of the integrated stress response (ISR), a cellular signaling network activated by various stressors such as amino acid deprivation, endoplasmic reticulum (ER) stress, and oxidative stress.

Under normal conditions, ATF4 translation is kept at a low level. However, upon stress, the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α) leads to the preferential translation of ATF4 mRNA. The resulting ATF4 protein then translocates to the nucleus and activates the transcription of genes involved in stress adaptation, including those related to amino acid synthesis, transport, and autophagy. While this response is crucial for cell survival, its chronic activation can be detrimental and is implicated in various diseases, including neurodegenerative disorders and cancer. Therefore, inhibitors of the ATF4 pathway are of significant interest as potential therapeutic agents.

The putative role of **2-isobutoxyacetic acid** as a precursor to ATF4 inhibitors suggests its utility in the synthesis of novel chemical entities for drug discovery programs targeting the ISR. The isobutoxy group could provide a lipophilic moiety to modulate the pharmacokinetic properties of the final inhibitor.

ATF4 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: A simplified diagram of the ATF4 signaling pathway in the integrated stress response.

Experimental Protocols

Although specific experimental protocols for **2-isobutoxyacetic acid** are not readily available in peer-reviewed literature, methodologies for the analysis of structurally related alkoxyacetic acids can be adapted. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) are based on established methods for similar compounds and can serve as a starting point for the development of analytical procedures for **2-isobutoxyacetic acid**.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is adapted from the analysis of 2-butoxyacetic acid and related compounds. It is suitable for the quantification of **2-isobutoxyacetic acid** in biological matrices after appropriate sample preparation.

1. Sample Preparation (from aqueous solution):

- To 1 mL of the aqueous sample, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar alkoxyacetic acid not present in the sample).
- Acidify the sample to a pH of 1-2 with hydrochloric acid.
- Perform a liquid-liquid extraction with a suitable organic solvent such as ethyl acetate (3 x 2 mL).
- Pool the organic extracts and dry over anhydrous sodium sulfate.
- Evaporate the solvent under a gentle stream of nitrogen.
- The residue can be reconstituted in a suitable solvent for direct GC-MS analysis or derivatized to improve volatility and chromatographic performance.

2. Derivatization (optional but recommended):

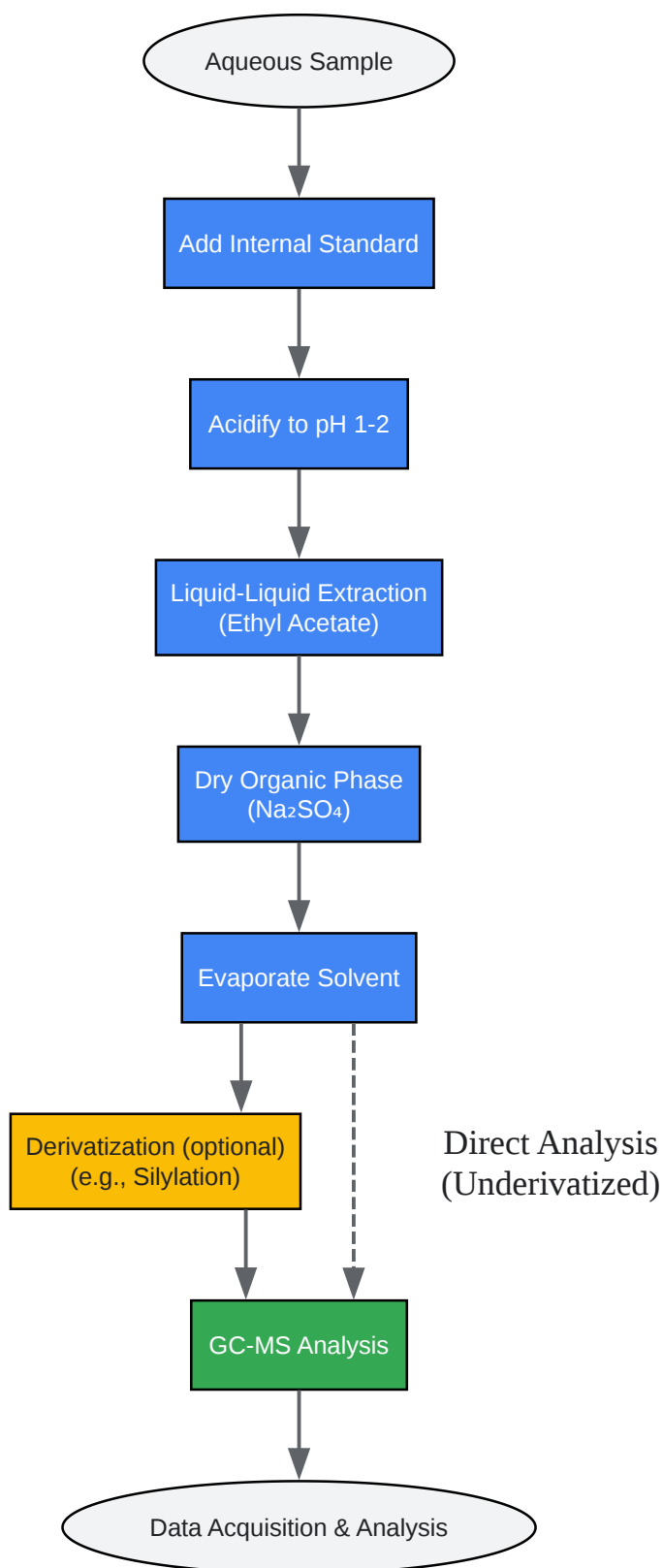
- To the dried residue, add 50 μ L of a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μ L of pyridine.

- Heat the mixture at 60-70 °C for 30 minutes.
- Cool to room temperature before injection into the GC-MS system.

3. GC-MS Conditions:

- Gas Chromatograph: Agilent 7890B or equivalent.
- Column: A "free fatty acid phase" (FFAP) capillary column (e.g., 50 m x 0.200 mm, 0.3 µm film thickness) is recommended for the analysis of underivatized acids. For derivatized samples, a standard non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) can be used.
- Injector: Splitless mode, 250 °C.
- Oven Program:
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp: 10 °C/min to 250 °C.
 - Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer: Agilent 5977A or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Characteristic ions for the trimethylsilyl derivative of **2-isobutoxyacetic acid** would need to be determined from its mass spectrum.

Experimental Workflow for GC-MS Analysis



[Click to download full resolution via product page](#)

Caption: A general workflow for the preparation and analysis of **2-isobutoxyacetic acid** by GC-MS.

Conclusion

2-Isobutoxyacetic acid is a commercially available research chemical with potential applications in the synthesis of bioactive molecules. While its direct use in published research is not yet well-documented, its reported role as a precursor to inhibitors of the ATF4 signaling pathway highlights its potential value in drug discovery and medicinal chemistry. The information and adapted experimental protocols provided in this guide offer a foundation for researchers to source, characterize, and potentially utilize this compound in their research endeavors. As with any research chemical for which limited analytical data is provided by the supplier, it is imperative that researchers independently verify the identity and purity of **2-isobutoxyacetic acid** before its use in experimental studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Commercial Suppliers and Technical Profile of 2-Isobutoxyacetic Acid for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1272503#commercial-suppliers-of-2-isobutoxyacetic-acid-for-research>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com